4-Amino-3-bromo-5-nitrobenzamide
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Overview
Description
4-Amino-3-bromo-5-nitrobenzamide is an organic compound with the molecular formula C7H6BrN3O3 It is characterized by the presence of amino, bromo, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-amino-3-bromobenzamide, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the bromo group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Amino-3-bromo-5-aminobenzamide, while nucleophilic substitution of the bromo group can produce various substituted benzamides.
Scientific Research Applications
4-Amino-3-bromo-5-nitrobenzamide has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Medicine: Research into potential pharmaceutical applications, such as antimicrobial or anticancer agents, is ongoing.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and amino groups can form hydrogen bonds and electrostatic interactions with active sites, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-bromo-5-nitrobenzonitrile
- 4-Amino-3-bromo-5-nitrobenzoic acid
- 4-Amino-3-chloro-5-nitrobenzamide
Uniqueness
4-Amino-3-bromo-5-nitrobenzamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-amino-3-bromo-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O3/c8-4-1-3(7(10)12)2-5(6(4)9)11(13)14/h1-2H,9H2,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPRBCMKLSQEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742758 |
Source
|
Record name | 4-Amino-3-bromo-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-21-0 |
Source
|
Record name | 4-Amino-3-bromo-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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